molecular formula C13H12N2O3 B3046679 3-(4-Ethoxy-2-nitrophenyl)pyridine CAS No. 126806-68-6

3-(4-Ethoxy-2-nitrophenyl)pyridine

Cat. No.: B3046679
CAS No.: 126806-68-6
M. Wt: 244.25 g/mol
InChI Key: AKYLOBSTIYQSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance within Modern Organic Chemistry

The significance of 3-(4-Ethoxy-2-nitrophenyl)pyridine in modern organic chemistry is largely inferred from the well-established importance of its core structures: the pyridine (B92270) scaffold and the nitrophenyl moiety. Pyridine and its derivatives are fundamental building blocks in the synthesis of a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials. The nitrogen atom in the pyridine ring imparts unique electronic properties and potential for hydrogen bonding, making it a "privileged scaffold" in drug discovery.

The nitrophenyl group is a common feature in organic synthesis, primarily due to the strong electron-withdrawing nature of the nitro group. This property significantly influences the electronic environment of the aromatic ring, making it susceptible to nucleophilic aromatic substitution and modifying the reactivity of other functional groups present on the ring. The nitro group can also be readily reduced to an amino group, providing a versatile handle for further chemical transformations.

Historical Overview of Relevant Structural Motifs and Precursors

The history of pyridine chemistry dates back to the 19th century, with its initial isolation from coal tar. Since then, numerous synthetic methods for the construction and functionalization of the pyridine ring have been developed, including the renowned Hantzsch pyridine synthesis. The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has revolutionized the synthesis of biaryl compounds, including those containing pyridine rings. wikipedia.orgtcichemicals.com These methods allow for the efficient formation of carbon-carbon bonds between a pyridine halide and a phenylboronic acid, or vice versa.

Similarly, the chemistry of nitroaromatic compounds has a long history, with nitration of aromatic rings being one of the oldest and most studied electrophilic aromatic substitution reactions. The controlled synthesis of substituted nitroaromatics remains a key area of research, providing precursors for a wide range of dyes, explosives, and pharmaceuticals.

Fundamental Research Questions Pertaining to the Chemical Compound's Reactivity and Interactions

Given the absence of specific studies on 3-(4-Ethoxy-2-nitrophenyl)pyridine, fundamental research questions regarding its reactivity and interactions remain largely unanswered. Hypothetically, key areas of investigation would include:

Synthesis: What are the most efficient and regioselective methods for the synthesis of 3-(4-Ethoxy-2-nitrophenyl)pyridine? Could Suzuki-Miyaura or other cross-coupling reactions be optimized for this specific substitution pattern?

Reactivity: How do the electron-withdrawing nitro group and the electron-donating ethoxy group on the phenyl ring influence the reactivity of the pyridine ring? What is the susceptibility of the compound to electrophilic and nucleophilic attack at various positions?

Conformational Analysis: What is the preferred three-dimensional conformation of the molecule, and what is the rotational barrier around the C-C bond connecting the two aromatic rings?

Biological Activity: Does this specific arrangement of functional groups lead to any interesting biological activities, for instance, as an enzyme inhibitor or a receptor ligand?

Material Properties: Could the compound or its derivatives possess interesting photophysical or electronic properties for applications in materials science?

Addressing these questions through dedicated synthetic and analytical studies would be necessary to fully characterize this compound and unlock its potential.

Data on 3-(4-Ethoxy-2-nitrophenyl)pyridine

The following table summarizes the basic chemical information available for 3-(4-Ethoxy-2-nitrophenyl)pyridine from chemical suppliers. parchem.com

PropertyValue
CAS Number 920511-27-9
Molecular Formula C13H12N2O3
Synonyms 3-(4-ethoxy-2-nitro-phenyl)-pyridine

Properties

IUPAC Name

3-(4-ethoxy-2-nitrophenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-2-18-11-5-6-12(13(8-11)15(16)17)10-4-3-7-14-9-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYLOBSTIYQSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561523
Record name 3-(4-Ethoxy-2-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126806-68-6
Record name 3-(4-Ethoxy-2-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 4 Ethoxy 2 Nitrophenyl Pyridine and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Chemical Compound

A retrosynthetic analysis of 3-(4-Ethoxy-2-nitrophenyl)pyridine primarily involves the disconnection of the C-C bond between the pyridine (B92270) and phenyl rings. This bond is the key structural feature, and its formation is the central challenge in any synthetic approach.

The most logical disconnection is at the C3-position of the pyridine ring and the C1-position of the phenyl ring. This leads to two primary synthons: a 3-substituted pyridine derivative that can act as a nucleophile or an electrophile, and a correspondingly activated 1-substituted-4-ethoxy-2-nitrobenzene derivative.

Scheme 1: Primary Retrosynthetic Disconnection

Generated code

This leads to several potential synthetic strategies, predominantly centered around transition-metal-catalyzed cross-coupling reactions. The choice of the specific coupling partners (e.g., boronic acids, organozincs, organosilanes) will dictate the nature of the precursors. For instance, a Suzuki-Miyaura coupling approach would involve a 3-pyridylboronic acid and a halogenated 4-ethoxy-2-nitrobenzene, or vice versa. libretexts.org

Identification of Key Synthetic Challenges

The synthesis of 3-(4-Ethoxy-2-nitrophenyl)pyridine presents several challenges:

Regioselectivity: Ensuring the formation of the desired 3-substituted pyridine isomer is crucial. Direct functionalization of the pyridine ring can often lead to a mixture of isomers (C2, C3, and C4). Therefore, starting with a pre-functionalized pyridine at the 3-position is often the preferred strategy.

Steric Hindrance: The presence of the nitro group at the ortho-position of the phenyl ring can introduce significant steric hindrance. This can impede the approach of the coupling partners and the catalyst, potentially leading to low reaction yields or requiring more forcing reaction conditions. nih.gov

Functional Group Tolerance: The nitro group is a strong electron-withdrawing group and can be sensitive to certain reaction conditions, particularly reducing environments. The chosen synthetic route must be compatible with the presence of both the nitro and ethoxy groups. orgsyn.org

Precursor Availability: The availability and synthesis of the appropriately functionalized pyridine and phenyl precursors can be a limiting factor. For example, the synthesis of 1-halo-4-ethoxy-2-nitrobenzene or the corresponding boronic acid may require multiple synthetic steps.

Proposed Methodologies for Overcoming Synthetic Hurdles

To address the identified challenges, several strategic approaches can be employed:

Control of Regioselectivity: The use of a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine) as a starting material provides unambiguous regiochemistry for the coupling reaction.

Mitigating Steric Hindrance: The choice of catalyst and ligands is critical. Bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of cross-coupling reactions involving sterically hindered substrates by promoting the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov Additionally, optimizing reaction parameters such as temperature and reaction time is essential.

Ensuring Functional Group Compatibility: Palladium-catalyzed cross-coupling reactions are generally known for their high functional group tolerance. wikipedia.org Suzuki-Miyaura, Negishi, and Hiyama couplings are typically compatible with nitro and ether functionalities.

Strategic Precursor Synthesis: The synthesis of the required 1-halo-4-ethoxy-2-nitrobenzene can be achieved from commercially available starting materials such as 4-ethoxyaniline through a sequence of nitration and Sandmeyer reaction.

Development of Classical and Contemporary Synthetic Routes to the Chemical Compound

The construction of the aryl-heteroaryl bond in 3-(4-Ethoxy-2-nitrophenyl)pyridine is most effectively achieved through modern cross-coupling methods.

Metal-Catalyzed Coupling Reactions in Phenylpyridine Synthesis

Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern biaryl synthesis. Several methods are applicable for the synthesis of 3-(4-Ethoxy-2-nitrophenyl)pyridine.

Suzuki-Miyaura Coupling: This is one of the most widely used methods for C-C bond formation due to the stability and low toxicity of the boronic acid coupling partners. libretexts.org The reaction would involve either the coupling of 3-pyridylboronic acid with 1-halo-4-ethoxy-2-nitrobenzene or 3-halopyridine with (4-ethoxy-2-nitrophenyl)boronic acid.

Negishi Coupling: This reaction utilizes an organozinc reagent, which is more reactive than the corresponding organoboron or organotin compounds. wikipedia.orgnumberanalytics.com This increased reactivity can be advantageous for coupling with sterically hindered substrates. orgsyn.org The reaction would typically involve the coupling of a 3-pyridylzinc halide with 1-halo-4-ethoxy-2-nitrobenzene.

Hiyama Coupling: This method employs an organosilane as the coupling partner, which is activated by a fluoride (B91410) source or a base. wikipedia.orgorganic-chemistry.org Organosilanes are stable, non-toxic, and easy to handle. mdpi.com

The table below summarizes the key features of these potential coupling reactions for the synthesis of the target compound.

Coupling ReactionPyridine PartnerPhenyl PartnerCatalyst/Ligand System (Typical)Key Advantages
Suzuki-Miyaura 3-Pyridylboronic acid1-Halo-4-ethoxy-2-nitrobenzenePd(PPh₃)₄, Pd(OAc)₂/SPhosMild conditions, high functional group tolerance, commercially available reagents. libretexts.orgnih.gov
Negishi 3-Pyridylzinc halide1-Halo-4-ethoxy-2-nitrobenzenePd(PPh₃)₄, Ni(dppe)Cl₂High reactivity, useful for less reactive halides and sterically hindered substrates. orgsyn.orgwikipedia.org
Hiyama 3-Pyridylsilane1-Halo-4-ethoxy-2-nitrobenzenePd(OAc)₂/TBAFLow toxicity of silicon reagents, stable precursors. wikipedia.orgmdpi.com

Applications of Green Chemistry Principles in the Compound's Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of 3-(4-Ethoxy-2-nitrophenyl)pyridine.

While a specific solvent-free synthesis for 3-(4-Ethoxy-2-nitrophenyl)pyridine is not documented, the broader field of pyridine synthesis has seen advancements in this area. For instance, multicomponent reactions under solvent-free conditions or using microwave irradiation have been developed for the synthesis of various pyridine derivatives. nih.gov These methods often lead to higher yields, shorter reaction times, and reduced waste generation. Adapting a metal-catalyzed coupling reaction to solvent-free or minimal-solvent conditions, potentially using a high-boiling point, non-toxic solvent like polyethylene (B3416737) glycol (PEG) or water, could be a viable green approach. organic-chemistry.org

Energy-Efficient Synthesis Protocols (e.g., Microwave-Assisted Transformations)

The quest for more sustainable and efficient chemical processes has led to the widespread adoption of energy-efficient technologies, with microwave-assisted synthesis emerging as a powerful tool. This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods.

A plausible and highly efficient route to 3-(4-ethoxy-2-nitrophenyl)pyridine is through a microwave-assisted Suzuki-Miyaura cross-coupling reaction. This cornerstone of carbon-carbon bond formation would involve the coupling of a pyridine-based boronic acid or ester with a substituted nitrobenzene (B124822) halide.

A representative protocol would involve the reaction of 3-pyridylboronic acid with 1-bromo-4-ethoxy-2-nitrobenzene. The use of microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to mere minutes. researchgate.netnih.gov A typical reaction setup would employ a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced pre-catalyst system like XPhos Pd G2, in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) and a suitable solvent mixture like dioxane/water or ethanol (B145695)/water. researchgate.netrsc.orgnih.gov The efficiency of these microwave-assisted couplings is well-documented for a variety of aryl and heteroaryl substrates. researchgate.netnih.govrsc.orgnih.govrsc.org

The following table outlines representative conditions for a microwave-assisted Suzuki-Miyaura coupling applicable to the synthesis of 3-(4-ethoxy-2-nitrophenyl)pyridine.

Table 1: Representative Conditions for Microwave-Assisted Suzuki-Miyaura Coupling

ParameterConditionReference
Reactants 3-Pyridylboronic acid, 1-Bromo-4-ethoxy-2-nitrobenzeneGeneral Suzuki Coupling
Catalyst Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) or XPhos Pd G2 researchgate.netrsc.orgnih.gov
Base K₂CO₃ or Cs₂CO₃ researchgate.netrsc.orgnih.gov
Solvent Dioxane/H₂O or EtOH/H₂O researchgate.netnih.gov
Temperature 100-150 °C nih.gov
Time 5-60 min nih.gov

Exploration of Flow Chemistry for Scalable Synthesis of the Chemical Compound

For the large-scale production of 3-(4-ethoxy-2-nitrophenyl)pyridine, flow chemistry offers significant advantages over traditional batch processing. rsc.orgnih.gov This technology involves the continuous pumping of reactants through a heated and pressurized reactor, allowing for precise control over reaction parameters, enhanced safety for exothermic reactions, and straightforward scalability.

A continuous flow process for the Suzuki-Miyaura coupling to produce biaryls has been successfully developed. rsc.orgnih.gov In a potential setup for the synthesis of our target molecule, solutions of 3-halopyridine (e.g., 3-bromopyridine) and (4-ethoxy-2-nitrophenyl)boronic acid, along with a palladium catalyst and a base, would be continuously mixed and passed through a heated packed-bed reactor. The use of a heterogeneous palladium catalyst, such as palladium on charcoal (Pd/C) or a polymer-supported palladium species, is particularly advantageous in flow systems as it simplifies product purification and catalyst recovery. rsc.org

The reaction output can be directly coupled with a continuous extraction system, for instance using supercritical carbon dioxide (scCO₂), to separate the desired product from the reaction mixture, leading to a highly automated and efficient manufacturing process. rsc.org

Table 2: Conceptual Flow Chemistry Setup for Suzuki-Miyaura Coupling

ParameterDescriptionAdvantage in Flow ChemistryReference
Reactor Packed-bed reactor with a heterogeneous catalystHigh throughput, efficient heat and mass transfer rsc.org
Catalyst Heterogeneous Pd catalyst (e.g., Pd/C)Easy separation and recycling rsc.org
Reactant Feed Continuous pumping of reactant solutionsPrecise stoichiometric control nih.gov
Purification In-line extraction (e.g., with scCO₂)Automated and continuous product isolation rsc.org

Novel Reagent and Catalyst Development for Target Synthesis of the Chemical Compound

The development of novel reagents and catalysts is paramount for achieving highly selective and efficient syntheses. For a molecule like 3-(4-ethoxy-2-nitrophenyl)pyridine, which possesses the potential for atropisomerism due to hindered rotation around the aryl-pyridine bond, stereoselective synthesis is a key consideration.

Organocatalysis in Stereoselective Approaches

Organocatalysis has emerged as a powerful strategy for the synthesis of chiral molecules without the need for often toxic and expensive metal catalysts. researchgate.netnih.gov In the context of 3-(4-ethoxy-2-nitrophenyl)pyridine, the synthesis of atropisomers, which are stereoisomers arising from restricted rotation about a single bond, is a significant challenge. Chiral organocatalysts, such as chiral phosphoric acids or diarylprolinol ethers, can be employed to control the axial chirality during the C-C bond formation. researchgate.netnih.govacs.org

While a direct organocatalytic arylation to form the target molecule is still a developing area, related methodologies, such as organocatalyst-mediated domino reactions, have been successfully used to create biaryl atropisomers with excellent enantioselectivity. researchgate.net This approach often involves the construction of a cyclic precursor where the stereochemistry is set by the organocatalyst, followed by an aromatization step to yield the atropisomeric biaryl. nih.gov

Photoredox and Electrochemical Methods for Bond Formation

Photoredox and electrochemical catalysis represent cutting-edge, energy-efficient methods for forging chemical bonds under mild conditions. nih.govrsc.orgnih.govchemrxiv.orgnih.gov These techniques utilize visible light or electricity, respectively, to generate highly reactive radical intermediates that can participate in C-C bond-forming reactions.

For the synthesis of 3-(4-ethoxy-2-nitrophenyl)pyridine, a photoredox-catalyzed C-H arylation could be envisioned. nih.govrsc.orgmdpi.comnih.gov In such a scenario, a pyridine derivative could be directly coupled with a nitroarene without the need for pre-functionalization of both coupling partners. A photosensitizer, typically a ruthenium or iridium complex, absorbs light and initiates an electron transfer process, leading to the formation of an aryl radical from a suitable precursor like a diazonium salt, which then adds to the pyridine ring. nih.govrsc.orgmdpi.com

Electrochemical synthesis offers another green alternative. nih.govchemrxiv.orgnih.gov By applying a potential to a solution containing the reactants, specific redox events can be triggered to form the desired C-C bond. Electrochemical methods have been successfully employed for the synthesis of biaryl compounds and can be particularly advantageous in terms of scalability and avoiding the use of chemical oxidants or reductants. nih.govnih.govchemrxiv.orgnih.gov

Table 3: Modern Bond Formation Strategies

MethodPrinciplePotential Application for Target SynthesisReference
Organocatalysis Use of small chiral organic molecules to induce stereoselectivityAsymmetric synthesis of atropisomers researchgate.netnih.gov
Photoredox Catalysis Visible light-induced single-electron transfer to generate reactive intermediatesDirect C-H arylation of a pyridine with a nitroarene derivative nih.govrsc.orgmdpi.comnih.gov
Electrochemistry Use of electrical current to drive chemical reactionsCross-coupling of a halopyridine with a nitroarene nih.govchemrxiv.orgnih.gov

Functional Group Interconversion Strategies for the Chemical Compound's Derivatives

The ability to modify functional groups on the core structure of 3-(4-ethoxy-2-nitrophenyl)pyridine is crucial for creating a library of derivatives for further studies. Key functional groups that can be manipulated are the nitro group and the ethoxy group.

The nitro group is a versatile functional handle that can be transformed into a variety of other groups. fiveable.mesolubilityofthings.com A primary transformation is its reduction to an amino group, which can be achieved using various reagents such as catalytic hydrogenation (e.g., H₂, Pd/C), or metal-based reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media. fiveable.me This resulting aniline (B41778) derivative opens up a vast chemical space for further functionalization, including diazotization followed by Sandmeyer reactions to introduce halogens, cyano, or hydroxyl groups, or acylation to form amides.

The ethoxy group, an ether linkage, is generally stable. However, under forcing conditions with strong acids like HBr or BBr₃, it can be cleaved to the corresponding phenol (B47542). This phenol can then be re-alkylated to introduce different alkoxy groups or used in other transformations like the Buchwald-Hartwig amination.

Furthermore, the pyridine ring itself can undergo functionalization. For instance, the nitrogen atom can be oxidized to an N-oxide, which can facilitate substitution at the 2- and 4-positions of the pyridine ring. nih.gov

Table 4: Key Functional Group Interconversions

Functional GroupTransformationReagents/ConditionsResulting Functional GroupReference
Nitro (-NO₂)ReductionH₂, Pd/C or Fe/HClAmino (-NH₂) fiveable.me
Nitro (-NO₂)(via amino group and diazotization)1. Reduction 2. NaNO₂, HCl 3. CuXHalogen (-X), Cyano (-CN), etc.General Organic Chemistry
Ethoxy (-OEt)Ether CleavageHBr or BBr₃Hydroxyl (-OH)General Organic Chemistry
Pyridine NitrogenN-Oxidationm-CPBA or H₂O₂N-Oxide nih.gov

Mechanistic Investigations of Reactions Involving 3 4 Ethoxy 2 Nitrophenyl Pyridine

Elucidation of Reaction Pathways and Transition States for the Chemical Compound

The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding any chemical transformation. For a molecule like 3-(4-Ethoxy-2-nitrophenyl)pyridine, this would involve a combination of experimental and computational techniques.

Experimental Techniques for Mechanistic Studies (e.g., Kinetic Isotope Effects, Hammett Plots)

To experimentally probe the reaction mechanisms of 3-(4-Ethoxy-2-nitrophenyl)pyridine, several well-established techniques could be employed.

Kinetic Isotope Effects (KIEs): By isotopically labeling specific atoms in the molecule, such as hydrogen with deuterium (B1214612) or carbon with ¹³C, one could measure the change in reaction rate. A primary KIE would be expected if a bond to the isotopic atom is broken in the rate-determining step. For instance, in a hypothetical reaction involving the abstraction of a proton from the pyridine (B92270) or phenyl ring, a significant kH/kD value would indicate that C-H bond cleavage is part of the slowest step. Secondary KIEs could provide insights into changes in hybridization at specific atomic centers during the reaction.

Hammett Plots: The electronic influence of the substituted phenyl ring on the reactivity of the pyridine moiety, or vice versa, could be systematically studied using Hammett plots. By synthesizing a series of derivatives with different substituents at the para-position of the phenyl ring (in place of the ethoxy group) and measuring their reaction rates, a plot of log(k/k₀) versus the Hammett substituent constant (σ) would be generated. The slope of this plot (the reaction constant, ρ) would provide valuable information about the nature of the transition state. A negative ρ value would suggest the buildup of positive charge at the reaction center in the transition state, while a positive ρ value would indicate the development of negative charge.

A hypothetical Hammett study on a nucleophilic substitution at the pyridine ring of a series of 3-(4-substituted-2-nitrophenyl)pyridines could yield data similar to that presented in the interactive table below.

Substituent (X)Hammett Constant (σp)Relative Rate (k_X / k_H)log(k_X / k_H)
-OCH3-0.270.25-0.60
-CH3-0.170.50-0.30
-H0.001.000.00
-Cl0.232.510.40
-CN0.6625.121.40
-NO20.7879.431.90

This is a hypothetical data table for illustrative purposes.

Identification and Characterization of Reactive Intermediates

Reactions involving 3-(4-Ethoxy-2-nitrophenyl)pyridine could proceed through various short-lived, high-energy reactive intermediates. libretexts.org These species are often not directly observable but their existence can be inferred through trapping experiments or spectroscopic techniques. libretexts.org

Potential reactive intermediates could include:

Carbocations or Carbanions: Depending on the reaction conditions, ionic intermediates could form on either the phenyl or pyridine ring. For example, electrophilic attack on the electron-rich ethoxy-substituted phenyl ring might lead to a stabilized carbocation (arenium ion).

Radicals: Homolytic bond cleavage, potentially initiated by light or a radical initiator, could generate radical intermediates.

Meisenheimer Complexes: In nucleophilic aromatic substitution reactions on the electron-deficient nitrophenyl ring, the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, would be a key step.

Spectroscopic methods such as NMR, EPR (for radical intermediates), and transient absorption spectroscopy could be employed to detect and characterize these fleeting species.

Electron Flow Analysis and Molecular Orbital Theory Applications to the Chemical Compound's Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the electronic structure and reactivity of molecules like 3-(4-Ethoxy-2-nitrophenyl)pyridine. stackexchange.combeilstein-journals.orgarxiv.org

Electron Flow Analysis: The distribution of electron density in the molecule is dictated by the electronic properties of its constituent parts. The electron-donating ethoxy group increases electron density on the phenyl ring, particularly at the ortho and para positions relative to it. Conversely, the strongly electron-withdrawing nitro group significantly reduces electron density on the phenyl ring, especially at the ortho and para positions. The pyridine ring itself is an electron-deficient aromatic system. This electronic push-pull relationship would create a highly polarized molecule, influencing its reactivity towards electrophiles and nucleophiles.

Molecular Orbital Theory: An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide key insights into the molecule's reactivity. The HOMO would likely be localized on the more electron-rich portions of the molecule, such as the ethoxy-substituted part of the phenyl ring, making this region susceptible to electrophilic attack. The LUMO, on the other hand, would be expected to have significant contributions from the electron-deficient nitrophenyl and pyridine moieties, indicating these as the likely sites for nucleophilic attack. DFT calculations could precisely map the energies and spatial distributions of these frontier orbitals.

Structure-Reactivity Relationships in Chemical Transformations of the Compound

The specific arrangement of the substituents in 3-(4-Ethoxy-2-nitrophenyl)pyridine establishes a clear structure-reactivity relationship.

The Role of the Nitro Group: The presence of the nitro group at the 2-position of the phenyl ring would make the phenyl ring highly susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. It also deactivates the phenyl ring towards electrophilic attack.

The Role of the Ethoxy Group: The ethoxy group at the 4-position of the phenyl ring is an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to it. Its electron-donating nature would somewhat counteract the deactivating effect of the nitro group on the phenyl ring as a whole.

The Role of the Pyridine Ring: The pyridine ring, being an electron-deficient heterocycle, is generally resistant to electrophilic substitution but is susceptible to nucleophilic attack, especially at the 2- and 4-positions. The attachment of the substituted phenyl group at the 3-position would electronically influence the reactivity of the pyridine ring, a phenomenon that could be quantified using Hammett-type analyses.

The steric hindrance provided by the bulky substituted phenyl group at the 3-position of the pyridine ring would also play a significant role in directing the approach of reagents, potentially favoring reactions at the less hindered positions of the pyridine ring.

Advanced Spectroscopic and Analytical Characterization of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound in solution. For a molecule with the complexity of 3-(4-Ethoxy-2-nitrophenyl)pyridine , a suite of 1D and 2D NMR experiments would be necessary.

¹H NMR: The proton NMR spectrum would provide the initial overview of the proton environments. Key expected signals would include a triplet and a quartet for the ethoxy group, and a series of aromatic signals for the two rings. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating ethoxy group on one ring, and the nitrogen atom in the pyridine (B92270) ring.

¹³C NMR: The carbon NMR spectrum, often acquired with proton decoupling, would show distinct signals for each unique carbon atom. The number of signals would confirm the molecular symmetry. Attached proton test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments would differentiate between CH, CH₂, CH₃, and quaternary carbons.

2D NMR: To unambiguously assign the proton and carbon signals and to confirm the connectivity between the two aromatic rings, a series of 2D NMR experiments would be crucial:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be instrumental in tracing the connectivity of protons within the ethoxy group and within each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. It would be vital in confirming the connection between the ethoxy group and the nitrophenyl ring, the position of the nitro group, and, most importantly, the C-C bond linking the nitrophenyl and pyridine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which helps in determining the spatial arrangement and conformation of the molecule.

Hypothetical ¹H and ¹³C NMR Data for 3-(4-Ethoxy-2-nitrophenyl)pyridine

Atom NumberHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)Key HMBC Correlations (H to C)
Ethoxy Group
-CH₂-4.15 (q)64.5C(4'), C(CH₃)
-CH₃1.45 (t)14.8C(CH₂)
Nitrophenyl Ring
C-1'-132.0H(3'), H(5'), H(2), H(4)
C-2'-149.5H(3'), H(6')
C-3'7.55 (d)115.0C(1'), C(5'), C(2')
C-4'-160.0H(3'), H(5'), C(CH₂)
C-5'7.40 (dd)125.0C(1'), C(3'), C(4')
C-6'7.90 (d)130.0C(2'), C(4')
Pyridine Ring
C-28.80 (s)152.0C(4), C(6), C(1')
C-3-138.0H(2), H(4), H(5)
C-47.95 (d)135.0C(2), C(5), C(6)
C-57.50 (t)124.0C(3), C(4)
C-68.70 (d)150.0C(2), C(4), C(5)

Note: This table contains hypothetical data for illustrative purposes.

While solution NMR provides information on the molecule's structure in a solvent, solid-state NMR (ssNMR) can probe the structure in the solid state. This is particularly useful for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties. Cross-polarization magic-angle spinning (CP-MAS) experiments would be the standard technique to obtain high-resolution spectra of the solid sample. Differences in chemical shifts and peak multiplicities between different polymorphs could be observed, providing insight into the different packing arrangements and intermolecular interactions in the solid state.

Mass Spectrometry (MS) for Molecular and Fragmentation Pathway Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) using techniques like Time-of-Flight (TOF) or Orbitrap would be employed to determine the exact mass of the molecular ion of 3-(4-Ethoxy-2-nitrophenyl)pyridine . This allows for the calculation of the elemental formula with high confidence, confirming that the synthesized compound has the expected composition of C₁₃H₁₂N₂O₃.

Expected HRMS Data for 3-(4-Ethoxy-2-nitrophenyl)pyridine

IonCalculated Exact Mass
[M+H]⁺ (C₁₃H₁₃N₂O₃⁺)245.0921
[M+Na]⁺ (C₁₃H₁₂N₂O₃Na⁺)267.0740

Note: This table contains calculated exact masses.

Plausible MS/MS Fragmentation Pathways

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss
245.0921217.0972C₂H₄ (Ethene)
245.0921200.0659C₂H₅O• (Ethoxy radical)
245.0921199.0815NO₂ (Nitrogen dioxide)
245.0921169.0706C₂H₅O• + NO

Note: This table presents plausible fragmentations for illustrative purposes.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 3-(4-Ethoxy-2-nitrophenyl)pyridine would show characteristic absorption bands for the functional groups present. Key expected peaks would include:

C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group would be just below 3000 cm⁻¹.

N-O stretching: Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro group would be expected in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C-O stretching: The C-O stretch of the ethoxy group would likely appear in the 1250-1000 cm⁻¹ region.

C=C and C=N stretching: Vibrations from the aromatic rings would be observed in the 1600-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the nitro group stretches are strong in the IR, they are also typically strong in the Raman spectrum. Aromatic ring breathing modes, which are often weak in the IR, can be strong in the Raman spectrum, providing a characteristic fingerprint for the molecule. The C-C bond connecting the two aromatic rings would also have a characteristic Raman signal.

Characteristic Vibrational Frequencies

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Aromatic C-H stretch3100-30003100-3000
Aliphatic C-H stretch2980-28502980-2850
C=C/C=N stretch1610-14501610-1450
NO₂ asymmetric stretch1550-15001550-1500
NO₂ symmetric stretch1350-13001350-1300
Aryl-O-Alkyl C-O stretch1260-1200 (asym), 1050-1000 (sym)1260-1200

Note: This table provides a general range for the expected vibrational frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a vital analytical technique for probing the electronic transitions within a molecule. For 3-(4-Ethoxy-2-nitrophenyl)pyridine , the UV-Vis spectrum is anticipated to reveal characteristic absorption bands arising from the conjugated π-system, which extends across both the pyridine and the nitrophenyl rings. The electronic structure is heavily influenced by the presence of the nitro group, a strong electron-withdrawing group, and the ethoxy group, an electron-donating group, on the phenyl ring.

The chromophores responsible for UV-Vis absorption in this molecule are the nitrophenyl and pyridine moieties. Typically, π → π* transitions in such aromatic systems result in strong absorption bands in the 200-400 nm range. The presence of the nitro group in conjugation with the aromatic system is expected to give rise to a distinct absorption band, likely at a longer wavelength (a bathochromic or red shift), due to the extension of the chromophore and the stabilization of the excited state. The ethoxy group, acting as an auxochrome, further modulates these transitions.

While specific experimental data for 3-(4-Ethoxy-2-nitrophenyl)pyridine is not widely available in published literature, a hypothetical UV-Vis spectrum in a common solvent like ethanol (B145695) would likely exhibit multiple absorption maxima. A representative, hypothetical dataset is presented below to illustrate the expected spectral features.

Hypothetical Transition Expected λmax (nm) Molar Absorptivity (ε, M-1cm-1) Associated Chromophore/Transition
Band I~320-350~8,000-15,000π → π* transition of the entire conjugated system, influenced by the nitro group
Band II~260-280~10,000-20,000π → π* transition primarily associated with the phenyl ring
Band III~220-240~15,000-25,000π → π* transition of the pyridine ring
n → π*~380-420~100-500Forbidden transition of the nitro group, often appearing as a weak shoulder

Note: This data is illustrative and based on the analysis of similar nitrophenylpyridine structures. Actual experimental values may vary.

Chromatographic Techniques for Purity Assessment and Separation of Complex Mixtures

Chromatography is indispensable for the purification and purity assessment of synthesized compounds. For a molecule like 3-(4-Ethoxy-2-nitrophenyl)pyridine , both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be valuable tools, each with specific applications.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC, particularly in the reverse-phase mode, is the premier method for determining the purity of non-volatile organic compounds like 3-(4-Ethoxy-2-nitrophenyl)pyridine . The development of a robust HPLC method is crucial for quality control and for isolating the compound from reaction byproducts.

A typical reverse-phase HPLC method would utilize a C18 stationary phase, which is nonpolar, and a polar mobile phase, usually a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The inclusion of a buffer, such as phosphate (B84403) or acetate, can help to ensure reproducible retention times by controlling the ionization state of any acidic or basic functionalities, though for this specific compound, an acidic modifier like formic or trifluoroacetic acid is more common to ensure sharp peak shapes.

A hypothetical gradient elution method for the purity analysis of 3-(4-Ethoxy-2-nitrophenyl)pyridine is outlined in the table below. Gradient elution is often preferred over isocratic elution for separating complex mixtures that may contain impurities with a wide range of polarities.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-90% B; 15-17 min: 90% B; 17-18 min: 90-30% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 330 nm
Injection Volume 10 µL

This method would be expected to elute 3-(4-Ethoxy-2-nitrophenyl)pyridine as a sharp peak, well-separated from potential impurities such as starting materials or regioisomers.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography is generally suitable for compounds that are thermally stable and volatile. While 3-(4-Ethoxy-2-nitrophenyl)pyridine itself may have limited volatility due to its molecular weight and polar functional groups, GC could be employed for the analysis of more volatile precursors or potential degradation products. For the direct analysis of the title compound, a high-temperature GC method with a short column and a high-boiling point stationary phase would be necessary. However, derivatization to a more volatile analogue is a common strategy to improve its chromatographic behavior in GC. To date, specific GC applications for this compound are not documented in scientific literature.

Enantioselective Separation Methodologies for Chiral Analogues

The structure of 3-(4-Ethoxy-2-nitrophenyl)pyridine is achiral. Therefore, enantioselective separation methodologies are not applicable to this compound. However, if a chiral center were introduced into the molecule, for instance by modification of the ethoxy group to a chiral alkoxy group or by the introduction of a stereocenter on the pyridine or phenyl ring, then chiral chromatography would become essential. In such a hypothetical scenario, chiral stationary phases (CSPs) based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) would be the first choice for developing an enantioselective HPLC method to separate the resulting enantiomers.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 3-(4-Ethoxy-2-nitrophenyl)pyridine would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

A crucial aspect of the structure of biaryl compounds like this is the dihedral angle between the two aromatic rings. Due to steric hindrance between the ortho-substituent (the nitro group) on the phenyl ring and the hydrogen atom at the 2-position of the pyridine ring, it is highly probable that the two rings are not coplanar. This twisting from planarity would have significant implications for the extent of electronic conjugation between the rings.

Although a crystal structure for 3-(4-Ethoxy-2-nitrophenyl)pyridine has not been reported in the Cambridge Structural Database (CSD), we can predict the likely crystallographic parameters based on similar known structures. The table below presents hypothetical crystallographic data.

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P21/c
a (Å) ~10-12
b (Å) ~8-10
c (Å) ~18-22
β (°) ~95-105
Volume (Å3) ~1900-2300
Z 4
Calculated Density (g/cm3) ~1.3-1.4
Dihedral Angle (Pyridine-Phenyl) ~40-60°

Note: This data is predictive and based on analyses of structurally related compounds.

Computational and Theoretical Studies of 3 4 Ethoxy 2 Nitrophenyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(4-ethoxy-2-nitrophenyl)pyridine at the molecular level. These methods provide a detailed picture of the electron distribution and energy landscape of the molecule.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. For 3-(4-ethoxy-2-nitrophenyl)pyridine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can elucidate several key molecular properties. nih.gov

DFT studies on analogous nitropyridine derivatives have shown that the nitro group significantly influences the electronic environment of the pyridine (B92270) ring. researchgate.net In the case of 3-(4-ethoxy-2-nitrophenyl)pyridine, the electron-withdrawing nature of the nitro group at the 2-position of the phenyl ring, combined with the electron-donating ethoxy group at the 4-position, creates a unique electronic profile. This push-pull electronic effect can be quantified through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can provide optimized molecular geometry, dipole moments, and atomic charges, which are crucial for understanding intermolecular interactions. For instance, the calculated Mulliken charges can reveal the electrophilic and nucleophilic sites within the molecule.

Table 1: Predicted Molecular Properties of 3-(4-Ethoxy-2-nitrophenyl)pyridine using DFT (B3LYP/6-31G(d,p))

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment4.2 D

Note: The values in this table are representative and based on calculations for structurally similar compounds. Actual experimental or more advanced computational values may vary.

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy in predicting the energetic and structural properties of 3-(4-ethoxy-2-nitrophenyl)pyridine, ab initio methods can be employed. These methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data.

These high-level calculations are particularly useful for refining the geometric parameters, such as bond lengths and angles, and for obtaining highly accurate energies of different conformations. This level of precision is essential for detailed mechanistic studies and for validating the results obtained from more computationally efficient methods like DFT.

Molecular Dynamics and Molecular Mechanics Simulations for Conformational Analysis

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) and molecular mechanics (MM) simulations are employed to study the behavior of the molecule over time and in the presence of other molecules.

The conformational landscape of 3-(4-ethoxy-2-nitrophenyl)pyridine is of significant interest due to the rotational freedom around the C-C bond connecting the pyridine and phenyl rings, as well as the flexibility of the ethoxy group. MM force fields, such as AMBER or CHARMM, can be used to efficiently explore the potential energy surface and identify low-energy conformers.

Investigation of Intermolecular Interactions and Aggregation Behavior

MD simulations can model the behavior of multiple 3-(4-ethoxy-2-nitrophenyl)pyridine molecules in a simulated environment, such as a solvent or in the solid state. These simulations are invaluable for studying intermolecular interactions, including hydrogen bonding and π-π stacking, which can influence the bulk properties of the compound. For instance, the nitro group and the pyridine nitrogen can act as hydrogen bond acceptors, while the aromatic rings can participate in stacking interactions. Understanding these interactions is crucial for predicting crystal packing and solubility.

Reaction Mechanism Modeling and Transition State Search for the Chemical Compound

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving 3-(4-ethoxy-2-nitrophenyl)pyridine. The presence of the electron-withdrawing nitro group makes the phenyl ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org

Theoretical studies on similar nitropyridine systems have shown that the reaction proceeds through the formation of a Meisenheimer complex, a key intermediate in SNAr reactions. mdpi.com By modeling the reaction pathway and locating the transition states, chemists can predict the activation energies and reaction rates. DFT calculations are commonly used for this purpose, allowing for the characterization of the geometries and energies of reactants, intermediates, transition states, and products. This information is vital for understanding the regioselectivity and stereoselectivity of reactions involving this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a crucial role in the interpretation of experimental spectroscopic data. By calculating theoretical spectra, researchers can assign experimental signals and gain a deeper understanding of the molecular structure.

For 3-(4-ethoxy-2-nitrophenyl)pyridine, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. rsc.org These predicted shifts, when compared with experimental data, can help to confirm the structure of the compound and assign specific resonances to individual atoms.

Similarly, theoretical infrared (IR) and Raman spectra can be computed by calculating the vibrational frequencies of the molecule. The calculated frequencies and intensities can be compared with experimental spectra to identify characteristic vibrational modes associated with functional groups like the nitro group, the ethoxy group, and the pyridine ring.

Table 2: Predicted Spectroscopic Data for 3-(4-Ethoxy-2-nitrophenyl)pyridine

Spectroscopic TechniquePredicted Data
¹H NMR (ppm)Aromatic protons: 7.0-8.5; Ethoxy protons: 1.4 (t), 4.1 (q)
¹³C NMR (ppm)Aromatic carbons: 110-160; Ethoxy carbons: 15, 65
IR (cm⁻¹)NO₂ stretch: ~1520, ~1350; C-O-C stretch: ~1250

Note: These are representative predicted values based on known ranges for similar functional groups and structures. chemicalbook.com Actual experimental values may differ.

The synergy between computational predictions and experimental validation is a powerful tool in modern chemical research, providing a comprehensive understanding of the properties and behavior of molecules like 3-(4-ethoxy-2-nitrophenyl)pyridine.

In Silico Design and Virtual Screening of Novel Analogues and Derivatives of the Chemical Compound

Currently, there is no available research data, detailed findings, or established data tables concerning the in silico design and virtual screening of analogues and derivatives of 3-(4-Ethoxy-2-nitrophenyl)pyridine. The scientific community has not yet published studies that would allow for a detailed discussion on this topic for this specific compound.

While computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and virtual screening are commonly employed in drug discovery and materials science to design and evaluate new chemical entities based on a lead compound, their application to 3-(4-Ethoxy-2-nitrophenyl)pyridine has not been reported. Such studies would typically involve:

Lead Optimization: Modifying the structure of 3-(4-Ethoxy-2-nitrophenyl)pyridine to improve desired properties.

Virtual Library Screening: Screening large databases of virtual compounds against a biological target to identify potential hits with similar or improved activity profiles.

ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity properties of designed analogues.

The absence of such research means that no data tables on designed analogues, their predicted binding affinities, or other computational metrics can be provided at this time. This presents a significant opportunity for future research to investigate the computational and theoretical aspects of 3-(4-Ethoxy-2-nitrophenyl)pyridine and its potential derivatives.

Chemical Biology and Structure Activity Relationship Sar Studies of the Chemical Compound

Principles of Structure-Activity Relationship (SAR) Applied to 3-(4-Ethoxy-2-nitrophenyl)pyridine Derivatives

The application of Structure-Activity Relationship (SAR) principles is a cornerstone of drug discovery, guiding the optimization of lead compounds to enhance potency and selectivity while minimizing toxicity. This process relies on the systematic modification of a molecule's chemical structure and the subsequent evaluation of these changes on biological activity.

Rational Design and Synthesis of Analogues for SAR Profiling

The rational design of analogues of 3-(4-Ethoxy-2-nitrophenyl)pyridine would theoretically involve the targeted modification of its three key structural components: the pyridine (B92270) ring, the nitrophenyl ring, and the ethoxy group. Potential modifications would include altering the position of the ethoxy and nitro groups on the phenyl ring, substituting the ethoxy group with other alkoxy or functional groups, and introducing various substituents onto the pyridine ring. However, without any initial biological activity data for the parent compound, there is no basis for the rational design of such analogues. The synthesis of a focused library of derivatives would be the first step in any SAR campaign.

Pharmacophore Elucidation and Identification of Key Structural Features for Biological Interaction

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. The elucidation of a pharmacophore for 3-(4-Ethoxy-2-nitrophenyl)pyridine would require a set of active analogues and a known biological target. By comparing the structures of active and inactive molecules, researchers can identify the essential functional groups and their spatial arrangement responsible for the observed biological effect. Given the lack of known biological interactions for this compound, no pharmacophore model can be developed.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model for 3-(4-Ethoxy-2-nitrophenyl)pyridine derivatives would necessitate a dataset of compounds with a range of biological activities. Statistical methods would then be employed to build a model that could predict the activity of novel, unsynthesized analogues. The absence of such a dataset for this chemical series makes the development of any predictive model impossible.

Identification of Chemical Descriptors Correlating with Biological Response

QSAR models are built using calculated molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. The identification of descriptors that correlate with the biological response of 3-(4-Ethoxy-2-nitrophenyl)pyridine derivatives would provide insights into the mechanism of action and guide further analogue design. However, without biological response data, this analysis cannot be performed.

Chemical Biology Approaches for Biological Target Elucidation and Mechanism of Action Studies

Chemical biology utilizes small molecules as probes to study biological systems. If 3-(4-Ethoxy-2-nitrophenyl)pyridine were to exhibit interesting biological activity in a screening assay, various chemical biology approaches could be employed to identify its molecular target and elucidate its mechanism of action. These methods could include affinity chromatography, activity-based protein profiling, and genetic or proteomic profiling of treated cells. As no biological activity has been reported for this compound, it has not been utilized as a chemical probe in any known studies.

Therefore, it is not possible to generate an article that adheres to the provided outline and content requirements. The creation of scientifically accurate and informative content for the specified sections and subsections is precluded by the absence of foundational research on "3-(4-Ethoxy-2-nitrophenyl)pyridine" in these advanced areas of study.

Future Research Directions and Emerging Methodologies for the Chemical Compound

Integration of Artificial Intelligence and Machine Learning in Organic Synthesis and Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating discovery and optimization processes. nih.govsciencedaily.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human intuition. researchgate.net

Platforms integrating ML with high-throughput experimentation (HTE) can automate the entire optimization workflow. beilstein-journals.org For the synthesis of this compound, an AI could design experiments to fine-tune variables, leading to improved yield, purity, and efficiency.

ParameterVariable Options Explored by AIPotential Impact
Catalyst Palladium complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄)Reaction efficiency, catalyst loading
Ligand Phosphine-based (e.g., SPhos, XPhos)Selectivity, reaction rate
Base Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄)Activation of boronic acid, side reactions
Solvent Toluene, Dioxane, DMF, Water mixturesReactant solubility, reaction temperature
Temperature 60°C - 120°CReaction kinetics, decomposition
Reactant Ratio 1:1 to 1:1.5 (Aryl halide:Boronic ester)Conversion rate, homocoupling byproducts

This data-driven approach moves beyond traditional one-variable-at-a-time experiments, allowing for a more holistic and rapid optimization process. nih.gov

ML models, often built on quantum mechanical calculations, can predict the reactivity and regioselectivity of molecules. optibrium.comnih.govdigitellinc.com For 3-(4-Ethoxy-2-nitrophenyl)pyridine, such models could address several key questions:

Nitro Group Reduction: Predict the optimal conditions for the selective reduction of the nitro group to an amine, a common and crucial transformation for creating further derivatives.

C-H Functionalization: Identify which C-H bonds on the pyridine (B92270) or phenyl rings are most susceptible to direct functionalization, a key strategy in modern sustainable chemistry. rsc.org

Metabolic Stability: In a drug discovery context, predict potential sites of metabolism by enzymes like Cytochrome P450. optibrium.comnih.gov

These predictive capabilities enable chemists to design more effective experiments and prioritize synthetic routes that are most likely to succeed, saving significant time and resources. chemrxiv.orgsemanticscholar.org

Advancements in Sustainable Synthesis and Green Chemistry for the Compound's Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rasayanjournal.co.in For the production of 3-(4-Ethoxy-2-nitrophenyl)pyridine and its derivatives, several green methodologies could be employed.

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, reduce energy consumption, and often leads to higher yields and purer products compared to conventional heating. nih.govacs.org The synthesis of related pyridine and pyrimidine (B1678525) structures has been shown to benefit greatly from microwave irradiation. nih.gov

Greener Solvents: Replacing hazardous organic solvents like DMF or dioxane with more environmentally benign alternatives (e.g., water, ethanol (B145695), or bio-derived solvents) is a core tenet of green chemistry. biosynce.com Functionalized pyridines themselves can sometimes act as recyclable solvents. biosynce.com

Catalysis: Utilizing highly efficient catalysts minimizes waste by enabling reactions to proceed with high atom economy. rasayanjournal.co.inresearchgate.net

Table 2: Comparison of Traditional vs. Green Synthesis Approaches

FeatureTraditional SynthesisGreen Synthesis Approach
Energy Input Prolonged heating with oil bathMicrowave irradiation (2-7 min) nih.gov
Solvents Anhydrous, hazardous solvents (e.g., Toluene, DMF)Safer solvents (e.g., Ethanol, water) rasayanjournal.co.innih.gov
Reaction Type Step-wise additionsOne-pot multicomponent reactions acs.org
Waste Stoichiometric byproducts, solvent wasteReduced byproducts, recyclable catalysts researchgate.net
Workup Complex column chromatographySimpler purification, direct precipitation rasayanjournal.co.in

Exploration of Supramolecular Interactions and Self-Assembly Phenomena

The arrangement of molecules in the solid state is governed by non-covalent supramolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. rsc.org The structure of 3-(4-Ethoxy-2-nitrophenyl)pyridine, with its electron-rich ethoxy group and pyridine ring and electron-deficient nitrophenyl ring, suggests a high potential for forming ordered supramolecular assemblies.

Research in this area would involve crystallizing the compound and its derivatives and analyzing the crystal packing using techniques like X-ray diffraction. Understanding these interactions is crucial for:

Crystal Engineering: Designing materials with specific properties (e.g., for nonlinear optics or as components of coordination polymers).

Polymorphism Control: Ensuring the consistent formation of a desired crystal form, which is critical in the pharmaceutical industry.

Host-Guest Chemistry: The pyridine and nitrophenyl moieties could interact with other molecules, including larger host molecules like cyclodextrins or cucurbiturils, which has implications for drug delivery and sensing. nih.govnih.gov

Development of Novel Analytical Tools for In Situ Reaction Monitoring and High-Throughput Screening

Modern analytical techniques allow chemists to monitor reactions in real-time and screen large numbers of compounds or conditions rapidly.

In Situ Reaction Monitoring: Techniques like Raman or infrared spectroscopy can be used to track the concentration of reactants, intermediates, and products directly in the reaction vessel without the need for sampling. spectroscopyonline.com This provides detailed kinetic data that is invaluable for understanding reaction mechanisms and optimizing processes. nih.govresearchgate.net For the synthesis of 3-(4-Ethoxy-2-nitrophenyl)pyridine, in situ monitoring could precisely determine the reaction endpoint, preventing the formation of impurities from over-reaction.

High-Throughput Screening (HTS): HTS platforms use robotics to perform thousands of experiments in parallel in formats like microplates. pharmaron.comnih.gov This technology could be applied to screen a library of derivatives of 3-(4-Ethoxy-2-nitrophenyl)pyridine for a specific biological activity or to rapidly screen a wide array of catalysts and conditions for its synthesis. nih.gov

Mimicry of Biological Systems for Bio-inspired Synthesis and Catalysis Relevant to the Compound's Structure

Nature provides a masterclass in efficient and selective chemistry. Bio-inspired synthesis and biocatalysis seek to harness the power of enzymes and biological pathways for chemical production.

Biocatalytic Nitro Reduction: The reduction of the nitro group is a key transformation. Instead of using traditional metal catalysts (e.g., H₂/Pd), which can have poor chemoselectivity, enzymes like nitroreductases can perform this reduction under mild, aqueous conditions with high specificity. chemrxiv.orgacs.org This approach avoids the use of high-pressure hydrogen and precious-metal catalysts. acs.org

Biosynthesis of the Pyridine Ring: The pyridine ring is a common scaffold in natural products known as pyridine alkaloids. mdpi.comresearchgate.netnih.gov Research into the biosynthetic pathways of these alkaloids, which often start from simple precursors, could inspire novel, enzyme-based routes to construct the core of 3-(4-Ethoxy-2-nitrophenyl)pyridine. researchgate.net

Enzymatic Nitration: While chemical nitration often requires harsh conditions (e.g., strong acids) and can lack selectivity, some enzymes like peroxidases can perform nitration reactions under environmentally friendly conditions. digitellinc.comacs.org Exploring enzymatic nitration could provide a greener pathway to installing the nitro group on a precursor molecule.

By mimicking these biological strategies, future syntheses of 3-(4-Ethoxy-2-nitrophenyl)pyridine could become significantly more sustainable, selective, and efficient.

Q & A

Q. Q1. What are the key considerations for synthesizing 3-(4-Ethoxy-2-nitrophenyl)pyridine?

The synthesis of pyridine derivatives like 3-(4-Ethoxy-2-nitrophenyl)pyridine typically involves multi-step reactions with precise control of substituent positioning. For example:

  • Nitration and etherification : Introduce the nitro and ethoxy groups sequentially to avoid side reactions. Use anhydrous conditions for ether formation to prevent hydrolysis .
  • Catalytic coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may link pyridine rings to aromatic nitro groups. Optimize solvent polarity (e.g., DMF or THF) to enhance regioselectivity .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is critical for isolating high-purity products .

Q. Q2. How can structural characterization of this compound be performed?

  • Single-crystal X-ray diffraction (SCXRD) : Resolve the 3D molecular geometry, including bond angles and torsion angles between the pyridine and substituted phenyl rings. SHELX programs (e.g., SHELXL) are widely used for refinement .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm the presence of the ethoxy (–OCH2_2CH3_3) and nitro (–NO2_2) groups. Compare chemical shifts with analogous pyridine derivatives (e.g., 2-(4-Fluorophenyl)-5-methylpyridine) .
  • Mass spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. Q3. How do competing reaction pathways affect the yield and purity of 3-(4-Ethoxy-2-nitrophenyl)pyridine?

Competing pathways (e.g., over-nitration or ring oxidation) must be mitigated through:

  • Temperature control : Maintain reaction temperatures below 80°C to prevent nitro group decomposition .
  • Protecting groups : Use tert-butyldimethylsilyl (TBDMS) ethers to temporarily shield reactive hydroxyl groups during synthesis .
  • Real-time monitoring : Employ TLC or in-situ IR spectroscopy to track intermediate formation and adjust reaction conditions dynamically .

Q. Q4. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Discrepancies between SCXRD (e.g., bond lengths) and NMR/IR data may arise from dynamic effects (e.g., rotational barriers in the ethoxy group). Solutions include:

  • Low-temperature crystallography : Collect diffraction data at 100 K to "freeze" conformational flexibility .
  • DFT calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate dynamic averaging models .

Q. Q5. How can the photophysical properties of 3-(4-Ethoxy-2-nitrophenyl)pyridine be optimized for sensor applications?

  • Substituent tuning : Replace the ethoxy group with electron-withdrawing groups (e.g., –CF3_3) to enhance fluorescence quantum yield .
  • Solvatochromism studies : Measure UV-Vis absorption/emission in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to assess intramolecular charge transfer .

Safety and Handling

Q. Q6. What are the critical safety protocols for handling 3-(4-Ethoxy-2-nitrophenyl)pyridine?

  • Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors, which may cause respiratory irritation .
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact. Nitroaromatics can penetrate latex .
  • Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH4_4Cl) before disposal to prevent environmental release .

Research Challenges

  • Instability of nitro groups : Avoid prolonged exposure to light or heat, which may degrade the nitro substituent .
  • Regioselectivity in substitution : Computational modeling (e.g., DFT) can predict preferred reaction sites to minimize byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Ethoxy-2-nitrophenyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(4-Ethoxy-2-nitrophenyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.